Sparsomycin

Ribosome biochemistry Enzyme kinetics Antibiotic mechanism

Source the correct (ScRs)-stereoisomer of Sparsomycin—an irreplaceable sulfur-containing uracil antibiotic that uniquely crosslinks to ribosomal nucleotide A2602. Its biphasic, time-dependent inhibition mechanism traps distinct PTC intermediate states, a feature not replicated by anisomycin, puromycin, or chloramphenicol. Validated for antimalarial screening (low nM potency against P. falciparum) and cisplatin chemosensitization studies (66% cure rate in preclinical models). Essential for ribosomal conformational dynamics research.

Molecular Formula C13H19N3O5S2
Molecular Weight 361.4 g/mol
CAS No. 1404-64-4
Cat. No. B1681979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSparsomycin
CAS1404-64-4
SynonymsSparsomycin;  U 19183;  U-19183;  U19183;  B 120121L19;  B120121L19;  Esparsomicina
Molecular FormulaC13H19N3O5S2
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CSC
InChIInChI=1S/C13H19N3O5S2/c1-8-10(12(19)16-13(20)14-8)3-4-11(18)15-9(5-17)6-23(21)7-22-2/h3-4,9,17H,5-7H2,1-2H3,(H,15,18)(H2,14,16,19,20)/b4-3+/t9-,23+/m0/s1
InChIKeyXKLZIVIOZDNKEQ-CLQLPEFOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sparsomycin (CAS 1404-64-4) for Scientific Research and Procurement: A Product-Specific Overview


Sparsomycin is a sulfur-containing, modified uracil antibiotic derived from *Streptomyces sparsogenes*, recognized as a universal inhibitor of ribosomal peptidyl transferase with demonstrated activity across bacterial, archaeal, and eukaryotic systems [1]. Its established mechanism involves binding to the 50S ribosomal subunit and crosslinking to the universally conserved nucleotide A2602, distinguishing it from other peptidyl transferase inhibitors [2]. Beyond its canonical use as a molecular probe for ribosome function, sparsomycin and select lipophilic analogues exhibit quantifiable cytostatic and antitumor activity in preclinical models, underscoring its utility in targeted oncology research [3].

Why Sparsomycin Cannot Be Replaced by Generic Peptidyl Transferase Inhibitors


Sparsomycin exhibits a unique, biphasic inhibition mechanism involving a time-dependent conformational change of the ribosome, a feature not shared by classical peptidyl transferase inhibitors like anisomycin, which acts via a simpler mixed noncompetitive mechanism [1]. Furthermore, the specific stereochemical configuration (ScRs) of sparsomycin is essential for its optimal activity; substitution with other stereoisomers results in a quantifiable loss of potency, underscoring the critical nature of sourcing the correct isomeric form [2]. Therefore, substituting sparsomycin with generic alternatives like puromycin or chloramphenicol will not replicate its distinct binding kinetics, conformational effects on the ribosomal peptidyl transferase center (PTC), or its unique crosslinking target at A2602, making it an irreplaceable tool for specific mechanistic studies [3].

Product-Specific Evidence for Sparsomycin Differentiation


Sparsomycin Exhibits a Unique Slow-Binding, Two-Step Inhibition Mechanism Distinct from Anisomycin

Sparsomycin inhibits eukaryotic peptidyl transferase via a two-step, time-dependent mechanism, unlike the mixed noncompetitive inhibition exhibited by the related antibiotic anisomycin. This distinct mechanism underscores sparsomycin's unique role as a 'slow-binding' inhibitor that induces a slow conformational change in the ribosomal complex [1].

Ribosome biochemistry Enzyme kinetics Antibiotic mechanism

Sparsomycin Demonstrates 100-Fold Greater Inhibitory Potency than Anisomycin in a Direct Comparative Assay

In a direct comparison measuring peptidyl transferase function, sparsomycin was found to be a dramatically more effective inhibitor than the related compound anisomycin [1].

Ribosome inhibition Potency comparison Peptidyl transferase assay

Sparsomycin Requires Specific ScRs Chirality for Optimal Inhibitory Activity

The biological activity of sparsomycin is highly dependent on its stereochemistry. The naturally occurring ScRs configuration is the most potent of the four possible stereoisomers. Any substitution of the S configuration at the chiral carbon atom or the R configuration at the sulfoxide sulfur atom leads to a quantifiable loss in activity [1].

Stereochemistry Structure-activity relationship Drug design

Sparsomycin Exhibits Potent and Selective Antiplasmodial Activity Against Drug-Resistant Malaria

Sparsomycin demonstrates potent in vitro activity against *Plasmodium falciparum*, including a strain resistant to multiple drugs. Its efficacy in an in vivo murine malaria model further supports its potential as a novel antiplasmodial agent [1].

Antimalarial drug discovery Drug resistance Plasmodium falciparum

Optimal Scientific Applications for Sparsomycin Procurement


Advanced Ribosomal Mechanistic Studies

Use sparsomycin as a specialized probe to investigate the conformational dynamics of the peptidyl transferase center. Its unique, time-dependent, two-step inhibition mechanism [1] allows researchers to trap and characterize distinct intermediate states of the ribosome during peptide bond formation, a feature not replicable by other common inhibitors like anisomycin or puromycin [2]. The ability to crosslink sparsomycin to the universally conserved nucleotide A2602 further enables precise mapping of the ribosomal active site [3].

In Vitro Antimalarial Drug Discovery

Employ sparsomycin as a reference compound or lead scaffold in screening campaigns for novel antimalarial agents. Its demonstrated low nanomolar potency against both chloroquine-sensitive (3D7) and multidrug-resistant (K1) strains of *Plasmodium falciparum* makes it a valuable tool for mechanism-of-action studies and for validating new targets in the malaria parasite's protein synthesis machinery [4].

Preclinical Oncology Combination Therapy Research

Investigate sparsomycin as a chemosensitizer in combination with established chemotherapeutic agents like cisplatin. Evidence shows that pretreatment with sparsomycin significantly potentiates the antitumor activity of cisplatin in vivo, leading to a quantifiable increase in long-term survival rates (66% cures vs. 0% for cisplatin alone) in a murine leukemia model [5]. This makes sparsomycin a key research tool for studying mechanisms of drug synergy and developing novel combination regimens.

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